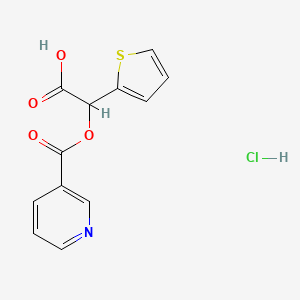
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves the esterification of pyridine-3-carboxylic acid with thiophene-2-ylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are often employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine and thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)pyridine-3-carboxylic acid: Similar structure but with a methylthio group instead of the thiophene ring.
Pyridine-3-carboxylic acid: Lacks the thiophene ring and ester linkage.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyridine moiety.
Uniqueness
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to its combined pyridine and thiophene rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55435-33-1 |
|---|---|
Fórmula molecular |
C12H10ClNO4S |
Peso molecular |
299.73 g/mol |
Nombre IUPAC |
2-(pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-4-2-6-18-9)17-12(16)8-3-1-5-13-7-8;/h1-7,10H,(H,14,15);1H |
Clave InChI |
ZZKWBSPHBOTQLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OC(C2=CC=CS2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
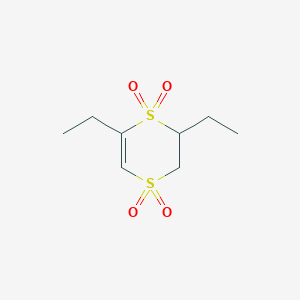
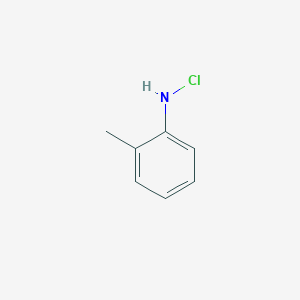
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
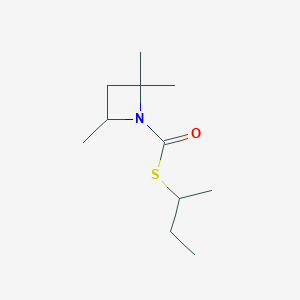



![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
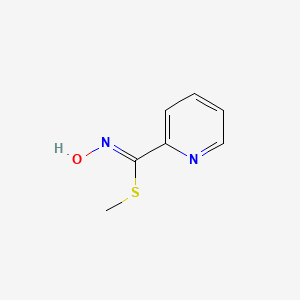
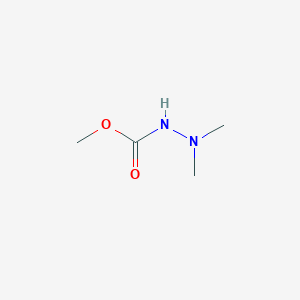

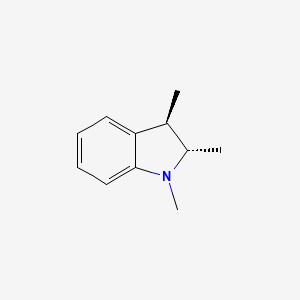
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
